tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate
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Overview
Description
tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a tert-butyl ester group, an amino group, and a methoxy group attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of Functional Groups: The amino and methoxy groups are introduced through nucleophilic substitution reactions. The tert-butyl ester group is often introduced using tert-butyl chloroformate in the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.
Scientific Research Applications
tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate
- tert-Butanesulfinamide
- Tetrathiafulvalene-tetraazapyrene derivatives
Uniqueness
tert-Butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(7-13)15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOYBSJHTACSNI-BDAKNGLRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)OC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2101218-75-9 |
Source
|
Record name | tert-butyl (3R,5S)-3-amino-5-methoxypiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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